![molecular formula C8H9NS2 B3343498 4-(Methylthio)thiobenzamide CAS No. 53550-91-7](/img/structure/B3343498.png)
4-(Methylthio)thiobenzamide
Overview
Description
4-(Methylthio)thiobenzamide is a chemical compound with the linear formula C8H9N1S2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)thiobenzamide is represented by the formula C8H9NS2 . The InChI representation isInChI=1S/C8H9NS2/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H2,9,10)
. The Canonical SMILES representation is CSC1=CC=C (C=C1)C (=S)N
. Chemical Reactions Analysis
Specific chemical reactions involving 4-(Methylthio)thiobenzamide are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Methylthio)thiobenzamide include a molecular weight of 183.3 g/mol . The compound is a solid . Other properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications
Chemical Research
“4-(Methylthio)thiobenzamide” is a unique chemical compound with the linear formula C8H9N1S2 . It is available for purchase from chemical suppliers, indicating its use in various chemical research applications .
Biomedical Applications
The compound has been used in the synthesis of block copolymers (BCPs) consisting of oligo (p-phenylene ethynylene)-b-poly (polypropyl-3-methanethiol acrylate) (OPE9-b-PMTPA35 and OPE9-b-PMTPA58; the subscript represents the number of repeat unit of each block) . These BCPs can generate uniform ribbon-like micelles with different widths and lengths in a controlled manner via the self-seeding approach of living crystallization-driven self-assembly (CDSA) . Interestingly, the ribbon-like micelles with positively charged shells exhibit antibacterial activity against E. coli .
Photocatalysis Applications
The combination of methylthio-chemistry and living CDSA opens a new avenue to generate multi-functional CNSs for widespread applications from biomedicine to photocatalysis . Given the ease of modification of PMTPA-based shell and attractive opto-electronic/photocatalytic properties of π-conjugated units, this compound could be used to generate multi-functional CNSs .
Microelectronics Applications
The compound’s use in the creation of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment with controlled dimension, morphology, and composition shows promising applications in microelectronics .
Solar Cell Applications
Thiazole-based efficient solar cells have been mentioned in the context of thiazoline derivatives , suggesting potential applications of “4-(Methylthio)thiobenzamide” in the field of solar energy.
Organic Synthesis and Asymmetric Catalysis
Thiazoline derivatives have received recent attention in organic synthesis and asymmetric catalysis as ligands . This suggests that “4-(Methylthio)thiobenzamide” could potentially be used in these areas of research.
Mechanism of Action
properties
IUPAC Name |
4-methylsulfanylbenzenecarbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYRNDBLKJUGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388252 | |
Record name | 4-(Methylthio)thiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)thiobenzamide | |
CAS RN |
53550-91-7 | |
Record name | 4-(Methylthio)thiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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